molecular formula C22H19FN2O3 B15021274 3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

Katalognummer: B15021274
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: YZLAHVDEMJJJSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide is a complex organic compound that features a combination of fluorophenyl, methylbenzyl, and oxopyridinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include fluorobenzene, methylbenzyl chloride, and pyridine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-chlorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide
  • 3-(4-bromophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide
  • 3-(4-methylphenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide lies in the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C22H19FN2O3

Molekulargewicht

378.4 g/mol

IUPAC-Name

3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-(2-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C22H19FN2O3/c1-15-5-7-16(8-6-15)14-24-22(28)20(25-13-3-2-4-19(25)26)21(27)17-9-11-18(23)12-10-17/h2-13,20H,14H2,1H3,(H,24,28)

InChI-Schlüssel

YZLAHVDEMJJJSG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CNC(=O)C(C(=O)C2=CC=C(C=C2)F)N3C=CC=CC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.